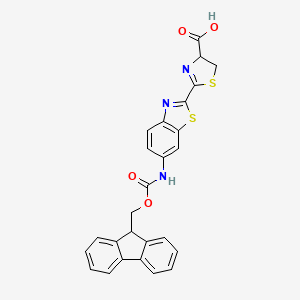

6-Fmoc-amino-D-luciferin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

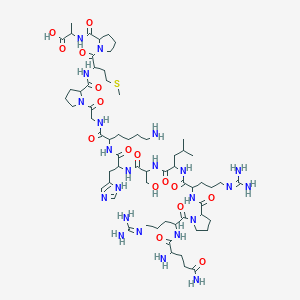

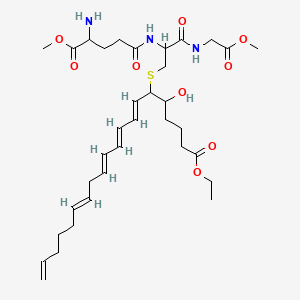

La 6-Fmoc-amino-D-luciférine est un analogue aminé du substrat commun D-luciférine, largement utilisé dans les systèmes de détection bioluminescente. Ce composé est particulièrement utile dans la conception de bioconjugués proluminescents, tels que les substrats peptidases, pour des dosages luminescents ultrasensibles . Elle conserve les propriétés bioluminescentes du substrat luciférine d'origine, ce qui en fait un candidat idéal pour diverses applications scientifiques.

Méthodes De Préparation

La synthèse de la 6-Fmoc-amino-D-luciférine implique une méthode de condensation de fragments. Cette méthode commence généralement par la synthèse de Fmoc-Gly-Pro-OH et de 6-amino-2-cyanobenzothiazole. Ces intermédiaires sont ensuite combinés en utilisant des conditions de réaction optimisées pour former le produit souhaité . Le processus peut être encore affiné en ajoutant de la cystéine au conjugué, améliorant ainsi ses propriétés bioluminescentes . Les méthodes de production industrielle peuvent impliquer la synthèse peptidique automatisée pour incorporer l'amino-luciférine dans les peptides synthétiques .

Analyse Des Réactions Chimiques

La 6-Fmoc-amino-D-luciférine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe amino en position 6 peut participer à des réactions de substitution, formant des liaisons amides avec les peptides.

Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques pour ce composé ne soient pas détaillées, des composés similaires subissent souvent ces réactions dans des conditions appropriées.

Réactifs et conditions courants : Les réactifs typiques comprennent le Fmoc-Gly-Pro-OH et le 6-amino-2-cyanobenzothiazole, avec des conditions de réaction optimisées pour la condensation de fragments.

Applications de recherche scientifique

La 6-Fmoc-amino-D-luciférine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée dans la synthèse de conjugués bioluminescents pour des méthodes analytiques.

Médecine : Utilisée dans le développement de tests diagnostiques et d'outils de surveillance thérapeutique.

Industrie : Appliquée dans la création de dosages luminescents ultrasensibles pour diverses applications industrielles.

Mécanisme d'action

Le mécanisme d'action de la 6-Fmoc-amino-D-luciférine implique son rôle de substrat pour l'activité de la luciférase de la luciole. Lorsqu'elle est incorporée dans des peptides, elle devient un substrat chimioluminescent sensible à l'activité peptidasique spécifique. Les propriétés bioluminescentes sont conservées, ce qui permet la détection et la mesure de l'activité enzymatique dans divers dosages .

Applications De Recherche Scientifique

6-Fmoc-amino-D-luciferin has a wide range of scientific research applications:

Chemistry: Used in the synthesis of bioluminescent conjugates for analytical methods.

Biology: Employed in bioluminescent detection systems to measure enzyme activity, particularly proteases.

Medicine: Utilized in the development of diagnostic assays and therapeutic monitoring tools.

Industry: Applied in the creation of ultrasensitive luminescent assays for various industrial applications.

Mécanisme D'action

The mechanism of action of 6-Fmoc-amino-D-luciferin involves its role as a substrate for firefly luciferase activity. When incorporated into peptides, it becomes a sensitive chemiluminescent substrate for specific peptidase activity. The bioluminescent properties are retained, allowing for the detection and measurement of enzyme activity in various assays .

Comparaison Avec Des Composés Similaires

La 6-Fmoc-amino-D-luciférine est unique en raison de sa capacité à former des liaisons amides avec les peptides tout en conservant les propriétés bioluminescentes. Les composés similaires comprennent :

6-Amino-D-luciférine : Un autre analogue aminé de la D-luciférine utilisé dans les dosages bioluminescents.

N-Z-Asp-Glu-Val-Asp-6-amino-D-luciférine : Utilisée pour mesurer l'activité de la caspase-3 dans les études d'apoptose.

N-Z-Gly-Pro-6-amino-D-luciférine : Utilisée pour mesurer l'activité d'enzymes protéases telles que la protéine alpha d'activation des fibroblastes et l'oligopeptidase prolylique.

Ces composés partagent des propriétés bioluminescentes similaires mais diffèrent dans leurs applications spécifiques et leurs enzymes cibles.

Propriétés

Numéro CAS |

578705-47-2 |

|---|---|

Formule moléculaire |

C26H19N3O4S2 |

Poids moléculaire |

501.6 g/mol |

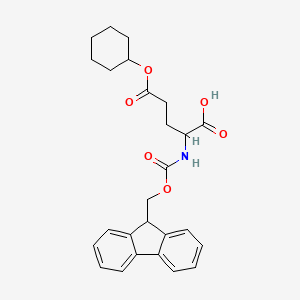

Nom IUPAC |

2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C26H19N3O4S2/c30-25(31)21-13-34-23(29-21)24-28-20-10-9-14(11-22(20)35-24)27-26(32)33-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21H,12-13H2,(H,27,32)(H,30,31) |

Clé InChI |

ZKXGWUCUGSIASJ-UHFFFAOYSA-N |

SMILES canonique |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)

![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)

![5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12317806.png)